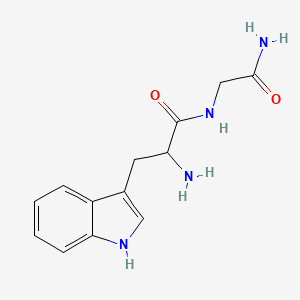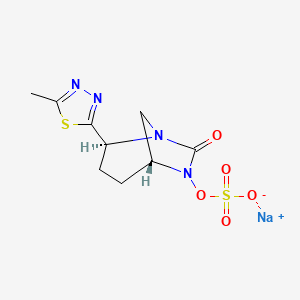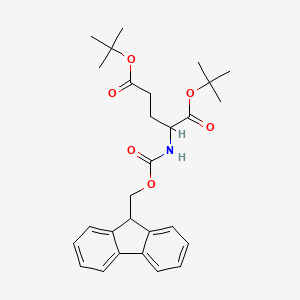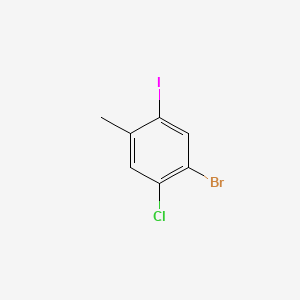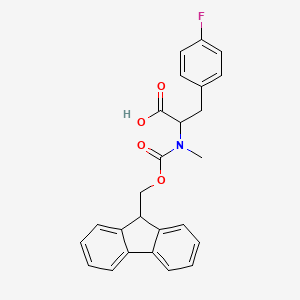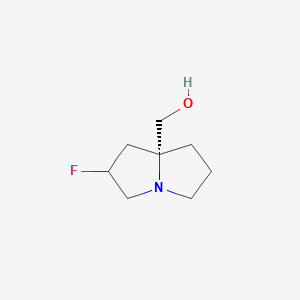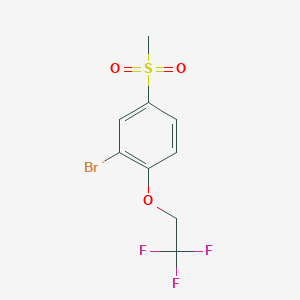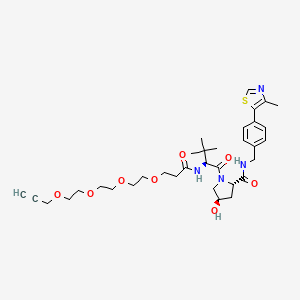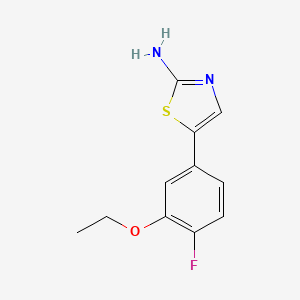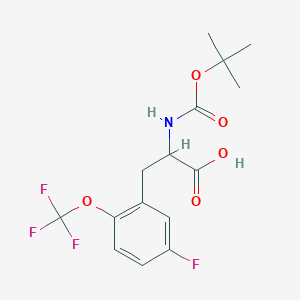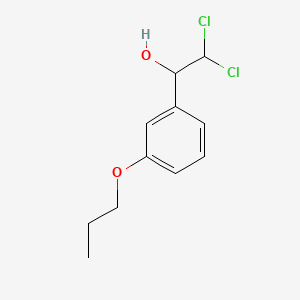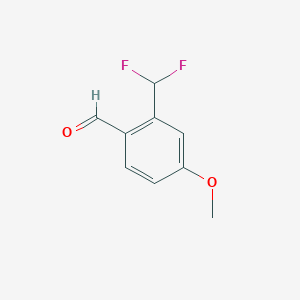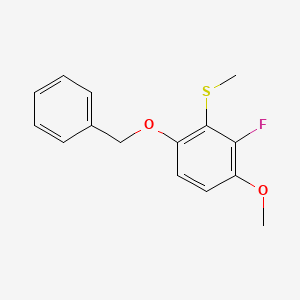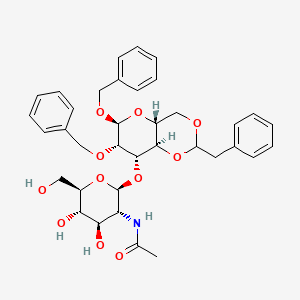
Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features multiple benzyl groups and a glucopyranosyl moiety, making it a subject of interest in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and benzylation. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various catalysts.
Industrial Production Methods
Industrial production methods for such complex glycosides are not well-documented due to their specialized nature. they generally involve similar steps to laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can target the acetamido group or the benzylidene ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying glycosidic bonds.
Biology
In biology, it might be used to study carbohydrate-protein interactions or as a substrate in enzymatic reactions.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme substrate, it would interact with the active site of the enzyme, leading to a specific biochemical reaction. The molecular targets and pathways involved would vary accordingly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-Benzyl-4,6-O-benzylidene-D-mannopyranoside
- Benzyl 4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside
Uniqueness
What sets Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside apart is the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C36H43NO11 |
|---|---|
Molekulargewicht |
665.7 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[[(4aR,6S,7S,8S,8aR)-2-benzyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C36H43NO11/c1-22(39)37-29-31(41)30(40)26(18-38)45-35(29)48-33-32-27(21-42-28(47-32)17-23-11-5-2-6-12-23)46-36(44-20-25-15-9-4-10-16-25)34(33)43-19-24-13-7-3-8-14-24/h2-16,26-36,38,40-41H,17-21H2,1H3,(H,37,39)/t26-,27-,28?,29-,30-,31-,32-,33+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
VYMRXFQGZHOMRI-PGOWXHKBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3[C@@H](COC(O3)CC4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(COC(O3)CC4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)OCC6=CC=CC=C6)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


